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Compound of Interest

Compound Name:
Ethyl 2-(4-

hydroxyphenoxy)acetate

Cat. No.: B1611270 Get Quote

In-Depth Technical Guide to Ethyl 2-(4-
hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Ethyl 2-(4-hydroxyphenoxy)acetate, a compound of interest in metabolic

disease research. This document includes key physicochemical data, detailed experimental

protocols for its synthesis and analysis, and an exploration of its biological activity, particularly

its role as an agonist of the insulin receptor.

Core Chemical and Physical Properties
Ethyl 2-(4-hydroxyphenoxy)acetate (CAS No: 20872-28-0) is a solid organic compound with

a molecular formula of C10H12O4 and a molecular weight of 196.2 g/mol .[1] It is recognized

for its potential to interact with and activate the insulin receptor, making it a subject of study in

the context of type 2 diabetes and related metabolic disorders.[1] The compound is typically

supplied with a purity of 95-98% and should be stored at 4°C or under refrigeration to ensure

its stability.

Table 1: Physicochemical Properties of Ethyl 2-(4-hydroxyphenoxy)acetate
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Property Value Source(s)

CAS Number 20872-28-0 [1]

Molecular Formula C10H12O4 [1]

Molecular Weight 196.2 g/mol [1]

IUPAC Name
ethyl 2-(4-

hydroxyphenoxy)acetate

Physical Form Solid

Purity 95-98%

Storage Temperature 4°C / Refrigerated

Note: Experimental values for melting point, boiling point, and solubility were not definitively

available in the searched literature. Researchers should determine these properties

experimentally for their specific samples.

Experimental Protocols
Synthesis via Williamson Ether Synthesis
A plausible and efficient method for the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate is

the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a

haloacetate by a phenoxide. A detailed experimental protocol based on the synthesis of

analogous compounds is provided below.

Reaction Scheme:

Materials:

Hydroquinone

Ethyl chloroacetate

Potassium carbonate (or another suitable base)

Acetone (or another suitable polar aprotic solvent)
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Hydrochloric acid (for workup)

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve hydroquinone (1 equivalent) and potassium carbonate (1.5 equivalents) in

acetone.

Addition of Reagent: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents)

dropwise at room temperature.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the

crude product.

Extraction: Dissolve the crude product in ethyl acetate and wash with a dilute solution of

hydrochloric acid, followed by water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and evaporate the solvent to yield the crude Ethyl 2-(4-hydroxyphenoxy)acetate.

Purification: The crude product can be further purified by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Workflow for Williamson Ether Synthesis:
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Workflow for Williamson Ether Synthesis

Reaction

Workup & Purification

Dissolve Hydroquinone and K2CO3 in Acetone

Add Ethyl Chloroacetate

Reflux for 4-6 hours

Filter and Concentrate

Extract with Ethyl Acetate

Purify by Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
The purity and quantification of Ethyl 2-(4-hydroxyphenoxy)acetate can be determined using

reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a general
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method that can be optimized for specific instrumentation and requirements.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic

acid or formic acid added to both phases. The exact ratio should be optimized for best

separation.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 280 nm (based on the phenoxy chromophore).

Injection Volume: 10 µL.

Column Temperature: 30°C.

Procedure:

Standard Preparation: Prepare a stock solution of Ethyl 2-(4-hydroxyphenoxy)acetate of

known concentration in the mobile phase. Prepare a series of dilutions to create a calibration

curve.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

concentration within the calibration range.

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Quantification: Determine the concentration of the analyte in the sample by comparing its

peak area to the calibration curve.

Logical Flow for HPLC Method Development:
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Logical Flow for HPLC Method Development

Define Analytical Goal

Select Column (e.g., C18)

Optimize Mobile Phase
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Validate Method
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Caption: Logical flow for developing an HPLC method for analysis.

Spectral Data
Note: Specific experimental spectra for Ethyl 2-(4-hydroxyphenoxy)acetate (CAS 20872-28-

0) were not available in the searched literature. The following are predicted key spectral

features based on the compound's structure. Experimental verification is highly recommended.

¹H NMR: Expected signals would include a triplet for the ethyl ester's methyl group (~1.3

ppm), a quartet for the ethyl ester's methylene group (~4.2 ppm), a singlet for the methylene

group adjacent to the ether oxygen (~4.6 ppm), and signals in the aromatic region (6.8-7.2
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ppm) for the protons on the phenyl ring. The phenolic hydroxyl proton would appear as a

broad singlet.

¹³C NMR: Key signals would be expected for the carbonyl carbon of the ester (~170 ppm),

the carbons of the phenyl ring (115-155 ppm), the methylene carbon of the ether linkage

(~65 ppm), and the carbons of the ethyl group (~61 and ~14 ppm).

FT-IR (cm⁻¹): Characteristic peaks would include a broad O-H stretch from the phenolic

group (~3300-3500 cm⁻¹), C-H stretches from the aromatic and aliphatic groups (~2850-

3100 cm⁻¹), a strong C=O stretch from the ester (~1750 cm⁻¹), C=C stretches from the

aromatic ring (~1500-1600 cm⁻¹), and C-O stretches from the ether and ester groups

(~1000-1300 cm⁻¹).

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 196. Key

fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45)

to give a fragment at m/z 151, and cleavage of the ether bond.

Biological Activity and Signaling Pathway
Ethyl 2-(4-hydroxyphenoxy)acetate has been identified as an agonist of the insulin receptor.

[1] This interaction is significant as the insulin receptor is a key regulator of glucose

homeostasis and cellular metabolism.

Upon binding to the extracellular alpha subunits of the insulin receptor, an agonist like Ethyl 2-
(4-hydroxyphenoxy)acetate induces a conformational change in the receptor. This change

activates the intrinsic tyrosine kinase activity of the intracellular beta subunits, leading to

autophosphorylation of specific tyrosine residues. This autophosphorylation initiates a cascade

of intracellular signaling events.

Two primary signaling pathways are activated downstream of the insulin receptor:

PI3K/AKT Pathway: This is the major pathway responsible for the metabolic effects of

insulin. The phosphorylated insulin receptor recruits and phosphorylates Insulin Receptor

Substrate (IRS) proteins. Phosphorylated IRS then activates Phosphoinositide 3-kinase

(PI3K), which in turn activates AKT (also known as Protein Kinase B). Activated AKT

mediates most of the metabolic actions of insulin, including the translocation of GLUT4
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glucose transporters to the cell membrane, leading to increased glucose uptake, as well as

promoting glycogen synthesis and lipid synthesis.

MAPK/ERK Pathway: This pathway is primarily involved in regulating cell growth,

proliferation, and differentiation. The activated insulin receptor can also lead to the activation

of the Ras-Raf-MEK-ERK cascade.

Insulin Receptor Signaling Pathway Activated by an Agonist:

Insulin Receptor Signaling Pathway

Ethyl 2-(4-hydroxyphenoxy)acetate
(Agonist)

Insulin Receptor

IRS Phosphorylation

PI3K Activation MAPK/ERK Pathway

AKT Activation

GLUT4 Translocation

Increased Glucose Uptake

Cell Growth & Proliferation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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